molecular formula C14H17N3S B3016823 1-cyclopentyl-3-(1H-indol-5-yl)thiourea CAS No. 299207-82-2

1-cyclopentyl-3-(1H-indol-5-yl)thiourea

Cat. No. B3016823
CAS RN: 299207-82-2
M. Wt: 259.37
InChI Key: BLVBSDVQVATXBK-UHFFFAOYSA-N
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Description

“1-cyclopentyl-3-(1H-indol-5-yl)thiourea” is a chemical compound that has been studied for its potential bioactive properties . The indole ring, cyclopentyl group, and thiourea group are important components of this molecule .


Synthesis Analysis

The synthesis of “1-cyclopentyl-3-(1H-indol-5-yl)thiourea” and similar compounds has been reported in the literature . These compounds were synthesized as part of a series of derivatives and evaluated for their bioactivity .


Molecular Structure Analysis

The molecular structure of “1-cyclopentyl-3-(1H-indol-5-yl)thiourea” includes an indole ring, a cyclopentyl group, and a thiourea group . The exact structure and properties can be determined through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-cyclopentyl-3-(1H-indol-5-yl)thiourea” can be inferred from its molecular structure. For example, its molecular formula is C16H21N3S, and its average mass is 287.42 Da .

Scientific Research Applications

Novel Synthesis Processes

  • Design and Synthesis of Analogues : Research has focused on synthesizing novel compounds structurally related to LY333531 analogues using intermediates like 2,3-bis(1-methyl-1H-indol-3-yl) methyl-3-oxopropionate, involving base-mediated cyclocondensation with thiourea (Pierce, Cahill, & McCarthy, 2010).

  • Development of Magnetic Nanoparticles : The creation of thiourea dioxide-based magnetic nanoparticles with a sulfonic acid tag for synthesizing 1,1,3-tri(1H-indol-3-yl)alkane derivatives through solvent-free conditions illustrates another innovative application (Zolfigol & Ayazi-Nasrabadi, 2016).

  • Enzymatic Transesterification Processes : Research demonstrates the use of thiourea in photooxidation processes and enzymatic transesterification, indicating its role in synthesizing complex organic compounds (Putta et al., 2018).

Biological and Chemical Applications

  • Antimicrobial and GST Enzyme Activity : Thiourea derivatives have been studied for their antimicrobial properties and impact on GST enzyme activity, highlighting their potential in medical research (Attaby, Ramla, & Gouda, 2007).

  • Catalyst in Organic Synthesis : Thiourea compounds are used as catalysts in organic synthesis, such as the stereoselective properties of modified thiourea organocatalysts in Friedel–Crafts alkylation (Najda-Mocarska et al., 2018).

  • Enantioselective Construction in Chemistry : The application in constructing optically active thiopyrano-indole annulated heterocyclic compounds, catalyzed by DPEN-derived chiral thiourea, is a significant contribution to chemical synthesis (Chen et al., 2015).

  • Potential in Cancer Immunotherapy : Thiourea derivatives are being explored for their role in cancer immunotherapy, especially as inhibitors in specific pathways, indicating a promising area of application in medical research (Peng et al., 2020).

Future Directions

The future directions for research on “1-cyclopentyl-3-(1H-indol-5-yl)thiourea” could include further investigation of its bioactivity, optimization of its synthesis, and exploration of its potential therapeutic applications .

properties

IUPAC Name

1-cyclopentyl-3-(1H-indol-5-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c18-14(16-11-3-1-2-4-11)17-12-5-6-13-10(9-12)7-8-15-13/h5-9,11,15H,1-4H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVBSDVQVATXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-3-(1H-indol-5-yl)thiourea

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